tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate
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Description
Tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C22H28N4O5 and its molecular weight is 428.489. The purity is usually 95%.
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Mechanism of Action
Benzodioxins
The benzodioxin group in the compound is a type of aromatic ether that is often found in various pharmaceuticals and research compounds. Compounds with this group can have a wide range of biological activities, depending on their specific structures and the other functional groups present .
Pyrazoles
The pyrazole group is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have been found in a variety of biologically active compounds, including some anti-inflammatory, analgesic, and antipyretic drugs .
Carbamates
The carbamate group in the compound is a functional group that is derived from carbamic acid. Carbamates are used in a wide range of applications, including as insecticides, fungicides, pharmaceuticals, and biodegradable polymers .
Properties
IUPAC Name |
tert-butyl 2-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-22(2,3)31-21(28)26-10-6-7-17(26)20(27)24-15-11-23-25(12-15)13-16-14-29-18-8-4-5-9-19(18)30-16/h4-5,8-9,11-12,16-17H,6-7,10,13-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOMEYXCXRNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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